1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide
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Overview
Description
1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide typically involves multiple steps. One common method starts with the reaction of chlorobenzene with chlorosulfonic acid in a halogenated aliphatic hydrocarbon solvent, in the presence of an alkali metal salt of a mineral acid or an ammonium salt of a mineral acid . This reaction produces 4-chlorobenzenesulfonyl chloride, which is then reacted with 2-methyl-4,5-dihydro-1H-imidazole under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of catalysts and optimized reaction times further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides or disulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides and disulfides.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its electrophilic properties and used in organic synthesis.
4-Bromobenzenesulfonyl chloride: Similar in structure but with a bromine atom instead of chlorine, used in the synthesis of nucleotides.
Uniqueness
1-(4-chlorobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole hydroiodide is unique due to its specific combination of a chlorobenzenesulfonyl group and a dihydroimidazole ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H12ClIN2O2S |
---|---|
Molecular Weight |
386.64 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole;hydroiodide |
InChI |
InChI=1S/C10H11ClN2O2S.HI/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10;/h2-5H,6-7H2,1H3;1H |
InChI Key |
WCSOSVVJGLUVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl.I |
Origin of Product |
United States |
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